

Foresaconitine: A Technical Deep Dive into its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Foresaconitine*

Cat. No.: *B1259671*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foresaconitine, also known as Vilmorrianine C, is a C₁₉-diterpenoid alkaloid isolated from various plants of the *Aconitum* species, including the processed tubers of *Aconitum carmichaeli* and the roots of *Aconitum kusnezoffii* Reichb.[1][2] As a member of the norditerpenoid alkaloid family, **Foresaconitine** possesses a complex and highly oxygenated hexacyclic structure, which is characteristic of this class of natural products.[3] Compounds in this family are of significant interest to the scientific community due to their potent pharmacological properties, including analgesic and anti-inflammatory effects.[4] This technical guide provides a comprehensive overview of the chemical structure of **Foresaconitine**, its physicochemical properties, and the experimental methodologies used for its characterization.

Chemical Structure and Identification

The definitive structure of **Foresaconitine** has been elucidated through a combination of spectroscopic techniques. Its chemical identity is established by the following identifiers:

- Chemical Formula: C₃₅H₄₉NO₉[5]
- IUPAC Name: (1 α ,6 α ,14 α ,16 β)-8-Acetoxy-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate[4]

- CAS Number: 73870-35-6[5]
- Canonical SMILES: CO[C@@H]1C(C(N(CC)C2)C3[C@@H]4OC)(--INVALID-LINK--([H])[C@@]6([H])[C@@]3(C[C@@H]5OC)OC(C)=O)[C@@]4([H])[C@@]2(COC)CC1

The core of the molecule is an aconitane skeleton, a defining feature of this subclass of diterpenoid alkaloids.

Physicochemical Properties

The quantitative physicochemical data for **Foresaconitine** is summarized in the table below. This information is critical for its handling, formulation, and development as a potential therapeutic agent.

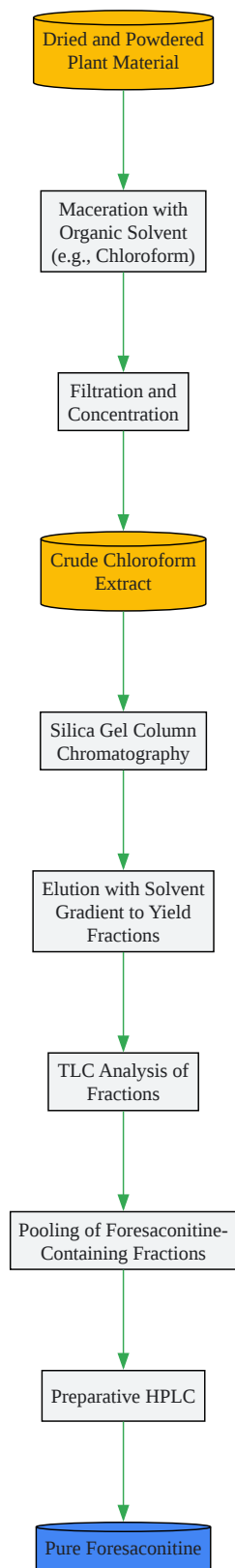
Property	Value	Source(s)
Molecular Weight	627.76 g/mol	[5]
Physical Description	Powder	[2]
Solubility	Soluble in DMSO	[6][7]
Purity (Typical)	>98%	[5]
Storage Conditions	-20°C for long-term storage	[5][6]

Experimental Protocols for Structure Elucidation

The structural characterization of **Foresaconitine**, as referenced in the literature, relies on a combination of isolation by chromatographic techniques followed by analysis using modern spectroscopic methods.[2] While the specific parameters from the original elucidating studies are not publicly detailed, a standard workflow for such a natural product can be outlined.

Isolation and Purification Workflow

The isolation of **Foresaconitine** from its natural source, such as *Aconitum bulleyanum*, typically follows a multi-step chromatographic process.



[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation of **Foresaconitine**.

Spectroscopic Analysis

1. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and elemental composition of the compound.
- Methodology: High-resolution mass spectrometry (HRMS), often with an electrospray ionization (ESI) source, is employed. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule $[M+H]^+$. The high resolution and accuracy of the mass analyzer (e.g., Orbitrap or TOF) allow for the determination of the elemental formula. Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, are used to obtain fragmentation patterns that provide structural information about the different moieties of the molecule.[\[8\]](#)[\[9\]](#)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the detailed three-dimensional structure of the molecule, including the connectivity of atoms and their stereochemical arrangement.
- Methodology: A suite of NMR experiments is conducted on the purified sample dissolved in a deuterated solvent (e.g., $CDCl_3$).
 - 1H NMR: Provides information on the number of different types of protons and their chemical environments.
 - ^{13}C NMR: Shows the number of different types of carbon atoms in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Potential Biological Activity and Signaling Pathway

While specific studies on the signaling pathways directly modulated by **Foresaconitine** are limited, the known anti-inflammatory and analgesic properties of C19-diterpenoid alkaloids suggest a likely interaction with key inflammatory pathways.^[10] A plausible mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of the inflammatory response.

Figure 2: Proposed inhibitory action of **Foresaconitine** on the NF-κB signaling pathway.

Conclusion

Foresaconitine is a structurally complex C19-diterpenoid alkaloid with significant potential for pharmacological research. Its complete structural elucidation is a testament to the power of modern spectroscopic techniques. The information presented in this guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic potential of this and related natural products. Further investigation into its specific molecular targets and signaling pathways will be crucial in unlocking its full therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. glpbio.com [glpbio.com]

- 2. Foresaconitine | CAS:73870-35-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 73870-35-6: Foresaconitine | CymitQuimica [cymitquimica.com]
- 5. Foresaconitine|73870-35-6|COA [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. doronscientific.com [doronscientific.com]
- 8. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Analysis on the metabolites of mesaconitine in the rat urine by liquid chromatography and electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Foresaconitine: A Technical Deep Dive into its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259671#what-is-the-chemical-structure-of-foresaconitine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com